Differential MIC Against Mastitis Pathogens
In a direct comparative agar dilution study of 488 mastitis pathogen isolates, desacetylcephapirin sodium exhibited 100% cross-classified susceptibility agreement with cephapirin for all staphylococci and streptococci, but showed a marked efficacy gap against E. coli where 88 of 98 isolates (89.8%) were not inhibited at the maximum tested concentration of desacetylcephapirin, while 50 of 98 isolates (51.0%) remained susceptible to parent cephapirin [1]. For coagulase-negative staphylococci mastitis pathogens specifically, desacetylcephapirin sodium demonstrated MIC₅₀ values of 0.12 µg/mL for both clinical and subclinical bacterial strains [2].
| Evidence Dimension | Antimicrobial susceptibility (MIC) against mastitis pathogens |
|---|---|
| Target Compound Data | Coagulase-negative staphylococci MIC₅₀ = 0.12 µg/mL; E. coli 89.8% non-inhibited at maximum concentration |
| Comparator Or Baseline | Parent cephapirin: E. coli 51.0% susceptible (49 of 98 isolates resistant) |
| Quantified Difference | 89.8% vs. 51.0% non-susceptible rate for E. coli; 100% agreement for staphylococci/streptococci |
| Conditions | Agar dilution method; 488 mastitis pathogen isolates from clinically and subclinically affected cows |
Why This Matters
This differential susceptibility profile demonstrates that desacetylcephapirin cannot serve as a surrogate for cephapirin in E. coli susceptibility testing, which is critical for laboratories evaluating cephalosporin metabolite contributions to treatment outcomes.
- [1] Cortinhas CS, Oliveira L, Hulland CA, Santos MV, Ruegg PL. Minimum inhibitory concentrations of cephalosporin compounds and their active metabolites for selected mastitis pathogens. Am J Vet Res. 2013;74(5):683-690. View Source
- [2] PeptideDB. Desacetylcephapirin sodium Bioactivity Data. CAS 104557-24-6. View Source
